molecular formula C27H29N3O5 B14967696 N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{3-[oxo(pyrrolidin-1-yl)acetyl]-1H-indol-1-yl}acetamide

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{3-[oxo(pyrrolidin-1-yl)acetyl]-1H-indol-1-yl}acetamide

Cat. No.: B14967696
M. Wt: 475.5 g/mol
InChI Key: PAUUBYXLVTYWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]-2-{3-[2-OXO-2-(PYRROLIDIN-1-YL)ACETYL]-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxepin ring, an indole moiety, and a pyrrolidine group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]-2-{3-[2-OXO-2-(PYRROLIDIN-1-YL)ACETYL]-1H-INDOL-1-YL}ACETAMIDE involves multiple steps, starting with the preparation of the benzodioxepin ring. This can be achieved through the cyclization of catechol with an appropriate dihalide under basic conditions . The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone . The final step involves the coupling of the benzodioxepin and indole intermediates with the pyrrolidine group using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product .

Mechanism of Action

The mechanism of action of N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]-2-{3-[2-OXO-2-(PYRROLIDIN-1-YL)ACETYL]-1H-INDOL-1-YL}ACETAMIDE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzodioxepin ring may interact with β-adrenergic receptors, while the indole moiety could interact with serotonin receptors . The pyrrolidine group may enhance the compound’s binding affinity and specificity .

Properties

Molecular Formula

C27H29N3O5

Molecular Weight

475.5 g/mol

IUPAC Name

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide

InChI

InChI=1S/C27H29N3O5/c1-18(19-9-10-23-24(15-19)35-14-6-13-34-23)28-25(31)17-30-16-21(20-7-2-3-8-22(20)30)26(32)27(33)29-11-4-5-12-29/h2-3,7-10,15-16,18H,4-6,11-14,17H2,1H3,(H,28,31)

InChI Key

PAUUBYXLVTYWBA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCCO2)NC(=O)CN3C=C(C4=CC=CC=C43)C(=O)C(=O)N5CCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.